molecular formula C11H10ClNO B040890 3-Chloro-2,6-dimethyl-4-hydroxyquinoline CAS No. 117039-83-5

3-Chloro-2,6-dimethyl-4-hydroxyquinoline

Cat. No. B040890
M. Wt: 207.65 g/mol
InChI Key: ZRYVPMRFHPBOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,6-dimethyl-4-hydroxyquinoline (CDHQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. CDHQ is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is not fully understood, but it is thought to involve the formation of a complex with the metal ion or hydrogen peroxide. This complex can then undergo a chemical reaction, resulting in a change in fluorescence that can be detected and measured.

Biochemical And Physiological Effects

3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have a low toxicity profile and does not appear to have any significant effects on cellular viability or function. However, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have some effects on cellular signaling pathways, including the activation of the MAPK/ERK pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its high selectivity for metal ions and hydrogen peroxide, which makes it a useful tool for studying these molecules in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is also relatively easy to synthesize and has a high yield and purity. However, one limitation of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline that can selectively detect other metal ions or molecules of interest. Another area of interest is the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in the development of new diagnostic tools for diseases that involve abnormal metal ion homeostasis, such as Alzheimer's disease. Finally, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Conclusion
In conclusion, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is a synthetic compound that has many potential applications in scientific research. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to be a useful fluorescent probe for the detection of metal ions and hydrogen peroxide, and has a low toxicity profile. While there are some limitations to the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in lab experiments, there are many potential future directions for its use in the development of new diagnostic tools and therapies for a variety of diseases.

Synthesis Methods

3-Chloro-2,6-dimethyl-4-hydroxyquinoline can be synthesized using a variety of methods, including the reaction of 2,6-dimethylquinoline with chloroacetyl chloride and subsequent hydrolysis. Another method involves the reaction of 3-chloro-2,6-dimethyl-4-nitrophenol with sodium borohydride. Both methods result in high yields and purity of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline.

Scientific Research Applications

3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been extensively studied for its potential use in scientific research. One of the main applications of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is as a fluorescent probe for the detection of metal ions. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has also been used as a probe for the detection of hydrogen peroxide, which is involved in many biological processes, including signaling and oxidative stress.

properties

CAS RN

117039-83-5

Product Name

3-Chloro-2,6-dimethyl-4-hydroxyquinoline

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-chloro-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14)

InChI Key

ZRYVPMRFHPBOHD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C

synonyms

4(1H)-Quinolinone, 3-chloro-2,6-dimethyl-

Origin of Product

United States

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